molecular formula C5H5F3N2O2S B6180645 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide CAS No. 2580224-59-3

5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide

Cat. No. B6180645
CAS RN: 2580224-59-3
M. Wt: 214.2
InChI Key:
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Description

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide, or 5-TFMPS, is an organosulfonamide compound that has recently been gaining traction in the scientific community due to its potential applications in chemical synthesis and research. 5-TFMPS has been found to be a useful reagent for the synthesis of various heterocyclic compounds, and its unique properties make it an attractive choice for a wide variety of applications. In

Mechanism of Action

The mechanism of action of 5-TFMPS is not completely understood. It is believed to act as an electrophile, reacting with nucleophiles to form new bonds. In addition, it is believed that 5-TFMPS can act as an acid catalyst, promoting the formation of new bonds through the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFMPS are not well understood. In animal studies, 5-TFMPS has been found to be non-toxic and non-irritating, and has not been associated with any adverse effects. However, further research is needed to fully understand the potential biochemical and physiological effects of 5-TFMPS.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-TFMPS in laboratory experiments are its low cost, its high reactivity, and its low toxicity. Additionally, 5-TFMPS is a versatile reagent that can be used in a variety of chemical reactions. The main limitation of using 5-TFMPS in laboratory experiments is its low solubility in water, which can make it difficult to work with in some applications.

Future Directions

The potential future directions for 5-TFMPS are numerous. Further research could explore the potential applications of 5-TFMPS in the synthesis of organic semiconductors and dyes, as well as its potential use as a catalyst for the polymerization of styrene and other monomers. In addition, further research could explore the potential biochemical and physiological effects of 5-TFMPS, as well as its potential use as a drug or therapeutic agent. Finally, further research could explore the potential use of 5-TFMPS in the synthesis of complex heterocyclic compounds.

Synthesis Methods

5-TFMPS can be synthesized by a variety of methods, but the most common method involves the reaction of trifluoromethanesulfonamide with an appropriate pyrrole derivative. The reaction of trifluoromethanesulfonamide with 1-bromo-2-methylpyrrole yields 5-TFMPS in good yields. Other methods of synthesis include the reaction of trifluoromethanesulfonamide with 4-chloro-2-methylpyrrole, or the reaction of trifluoromethanesulfonamide with 2-methyl-1-phenylpyrrole.

Scientific Research Applications

5-TFMPS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrrole derivatives, pyrrolidines, and pyrrolizidines. It has also been used in the synthesis of polymers, and as a catalyst for the polymerization of styrene and other monomers. In addition, 5-TFMPS has been used in the synthesis of organic semiconductors, and as a reagent for the synthesis of organic dyes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide involves the reaction of 5-(trifluoromethyl)pyrrole with sulfonamide in the presence of a suitable reagent.", "Starting Materials": [ "5-(trifluoromethyl)pyrrole", "Sulfonamide" ], "Reaction": [ "Step 1: Dissolve 5-(trifluoromethyl)pyrrole in a suitable solvent such as dichloromethane.", "Step 2: Add sulfonamide to the reaction mixture.", "Step 3: Add a suitable reagent such as triethylamine or sodium hydride to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or extraction with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS RN

2580224-59-3

Molecular Formula

C5H5F3N2O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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